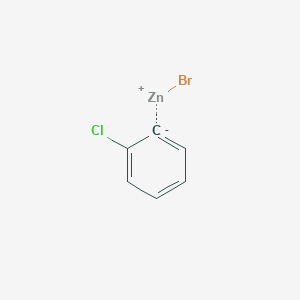
2-Chlorophenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorophenylzinc bromide is an organozinc compound that serves as a versatile reagent in organic synthesis. It is particularly valued for its role as a nucleophile in various chemical reactions, making it a useful tool in the synthesis of complex organic molecules.
准备方法
2-Chlorophenylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically requires the presence of a catalyst, such as lithium chloride, to facilitate the formation of the organozinc compound .
化学反应分析
2-Chlorophenylzinc bromide undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can replace a leaving group in a target molecule.
Coupling Reactions: It participates in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents used in these reactions include alkyl halides, carbonyl compounds, and various catalysts. The major products formed from these reactions depend on the specific reactants and conditions used .
科学研究应用
2-Chlorophenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Medicinal Chemistry: It plays a role in the synthesis of active pharmaceutical ingredients, such as clopidogrel and ticlopidine, which are used as antiplatelet agents.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-Chlorophenylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in target molecules, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its effectiveness in various chemical reactions .
相似化合物的比较
2-Chlorophenylzinc bromide can be compared to other organozinc compounds, such as phenylzinc bromide and 4-chlorophenylzinc bromide. While these compounds share similar nucleophilic properties, this compound is unique in its ability to participate in specific reactions, such as the Mannich-related multicomponent synthesis of clopidogrel and ticlopidine .
属性
IUPAC Name |
bromozinc(1+);chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDPCCTNVIWLC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














